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molecular formula C6H8F3N3O2 B8654088 2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol

2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol

Cat. No. B8654088
M. Wt: 211.14 g/mol
InChI Key: RKDSYMWBBAVWTJ-UHFFFAOYSA-N
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Patent
US07553973B2

Procedure details

To hydrazide (34.07 g, 183 mmol) of step 2 in 275 mL of water was added KHCO3 (18.33 g, 183 mmol) followed by BrCN (19.39 g, 183 mmol) portionwise. After 3 h, the solid was filtered, washed with cold water and dried to afford the title compound. Additional compound could be recovered from the aqueous phase by extraction (ether-hexane, 1:1). 1H NMR (400 MHz, acetone-d6): δ 6.54 (s, 2H), 6.01 (s, 1H), 2.22 (m, 1H), 2.08 (m, 1H) and 0.99 (m, 3H).
Quantity
34.07 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
18.33 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
solvent
Reaction Step One
Name
Quantity
19.39 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:9]([F:12])([F:11])[F:10])([CH2:7][CH3:8])[C:3]([NH:5][NH2:6])=[O:4].Br[C:14]#[N:15]>O>[NH2:15][C:14]1[O:4][C:3]([C:2]([OH:1])([CH2:7][CH3:8])[C:9]([F:10])([F:11])[F:12])=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
34.07 g
Type
reactant
Smiles
OC(C(=O)NN)(CC)C(F)(F)F
Name
KHCO3
Quantity
18.33 g
Type
reactant
Smiles
Name
Quantity
275 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.39 g
Type
reactant
Smiles
BrC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NN=C(O1)C(C(F)(F)F)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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